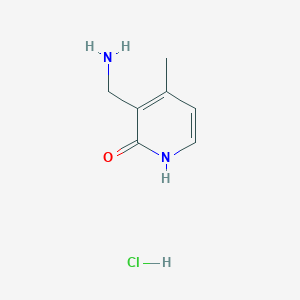

3-(aminomethyl)-4-methyl-1,2-dihydropyridin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aminomethyl compounds are generally used as intermediates in the synthesis of a variety of chemical compounds . They are often used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of aminomethyl compounds can involve various methods. For instance, the Mannich reaction is a common method used to introduce an aminoalkyl moiety by electrophilic substitution . Another example is the synthesis of fluoxetine hydrochloride, which involves the synthesis of 3-methylamino-1-phenyl-1-propanol by reduction .Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo a variety of reactions. They can react with strong acids to form ammonium salts . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary. For instance, some aminomethyl compounds are solid at room temperature . They can also have varying melting points .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

One of the primary applications of 3-(aminomethyl)-4-methyl-1,2-dihydropyridin-2-one hydrochloride is in the synthesis of various chemical derivatives. For instance, Smirnov, Kuz’min, and Kuznetsov (2005) explored the aminomethylation of related pyridines, leading to various derivatives including isothioureidomethyl and benzimidazolylthiomethyl derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005).

Electron Spin Resonance Studies

Aydın et al. (2013) conducted electron spin resonance studies on gamma irradiated amino acids and condensed 1,4-dihydropyridines. They found that the observed paramagnetic species of these compounds were stable at room temperature for over two months (Aydın et al., 2013).

Reductions of Activated Carbonyl Compounds

Talma et al. (1985) investigated the use of chiral bridged macrocyclic 1,4-dihydropyridines, like the molecule , for enantioselective reductions of activated carbonyl compounds. They synthesized a variety of these dihydropyridines starting from different amino acids (Talma et al., 1985).

Molecular Docking and Antioxidant Activities

Sudhana and Pradeepkiran (2019) synthesized novel di-hydropyridine analogs for antioxidant studies and molecular docking, highlighting the potential of these compounds in treating oxidative stress-related diseases (Sudhana & Pradeepkiran, 2019).

Mannich Reaction

Aritomi and Nishimura (1980) studied the Mannich reaction of dihydropyridine derivatives with primary amines, leading to various dihydropyridine derivatives. This illustrates the compound's reactivity and usefulness in synthesizing diverse chemical entities (Aritomi & Nishimura, 1980).

Fluorescence Properties

Sueki et al. (2014) synthesized 1,4-dihydropyridines, demonstrating that these compounds exhibit various fluorescence wavelengths, which can be modified by altering substituents. This shows the potential for using such compounds in fluorescence-based applications (Sueki et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 3-(aminomethyl)-4-methyl-1,2-dihydropyridin-2-one hydrochloride is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis, playing a crucial role in charging tRNALeu with leucine .

Mode of Action

The compound interacts with its target by inhibiting the activity of LeuRS . It binds to the enzyme and prevents it from charging tRNALeu with leucine, thereby disrupting protein synthesis . This interaction leads to the inhibition of Mycobacterium tuberculosis growth .

Biochemical Pathways

The affected pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the charging of tRNALeu with leucine, which is a critical step in protein synthesis . This disruption affects the downstream effects of protein synthesis, leading to the inhibition of bacterial growth .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting protein synthesis, the compound prevents the bacteria from growing and proliferating .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(aminomethyl)-4-methyl-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5-2-3-9-7(10)6(5)4-8;/h2-3H,4,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQLMEJTOJNUMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-4-methylpyridin-2(1h)-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.